molecular formula C20H27NO2 B6047167 2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B6047167
M. Wt: 313.4 g/mol
InChI Key: SSNWQLJKFSLYBO-DYUCXOEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as BDMC, is a synthetic compound that has been widely studied for its potential applications in the field of cancer research. BDMC belongs to the family of chalcones, which are organic compounds that possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is not fully understood. However, it is believed that 2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one exerts its anti-cancer effects by targeting multiple signaling pathways in cancer cells. 2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have several biochemical and physiological effects on cancer cells. 2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. 2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been shown to activate the caspase cascade, which is a key pathway involved in the induction of apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes 2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one a promising candidate for the development of anti-cancer drugs. However, one of the limitations of 2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One potential area of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in vivo. Another area of research is the identification of the specific signaling pathways that are targeted by 2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in cancer cells. This could lead to the development of more targeted and effective anti-cancer therapies.

Synthesis Methods

The synthesis of 2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one involves the condensation of 3,4-dimethylacetophenone and cyclohexanone in the presence of sodium hydroxide and butyric anhydride. The resulting product is then subjected to amination using 3,4-dimethylaniline in the presence of acetic anhydride and pyridine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been extensively studied for its potential anti-cancer properties. Several studies have shown that 2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is able to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. 2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of cancer metastasis.

properties

IUPAC Name

(2E)-3-(3,4-dimethylphenyl)imino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-6-7-17(22)19-16(11-20(4,5)12-18(19)23)21-15-9-8-13(2)14(3)10-15/h8-10,22H,6-7,11-12H2,1-5H3/b19-17+,21-16?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNWQLJKFSLYBO-DYUCXOEKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NC2=CC(=C(C=C2)C)C)CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NC2=CC(=C(C=C2)C)C)CC(CC1=O)(C)C)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butanoyl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

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